Sulfamidine N1-Glucuronide-d4

Mass Spectrometry Isotope Dilution Internal Standard

Quantifying sulfamethazine N1-glucuronide in biological matrices is compromised by co-eluting endogenous metabolites sharing identical mass transitions, rendering accurate quantification unfeasible with unlabeled standards. Sulfamidine N1-Glucuronide-d4 resolves this with a +4 Da mass shift while preserving near-identical physicochemical properties to the native metabolite. • Co-elutes with the analyte for precise matrix effect correction across plasma, urine, and tissue • Meets FDA/EMA bioanalytical method validation acceptance criteria (±15% bias) • Enables cross-species quantification (human, rat, pig, fish) for translational research Supplied at ≥95% purity with full Certificate of Analysis. For research use only.

Molecular Formula C₁₈H₁₈D₄N₄O₈S
Molecular Weight 458.48
Cat. No. B1155119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamidine N1-Glucuronide-d4
Synonyms1-[[(4-Aminophenyl)sulfonyl](4,6-dimethyl-2-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid-d4; 
Molecular FormulaC₁₈H₁₈D₄N₄O₈S
Molecular Weight458.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfamidine N1-Glucuronide-d4: Deuterated Metabolite Internal Standard for Sulfamethazine Quantification


Sulfamidine N1-Glucuronide-d4 is a deuterium-labeled analog of the primary N1-glucuronide metabolite of sulfamethazine (sulfadimidine), a sulfonamide antibiotic. The compound contains four deuterium atoms on the aromatic ring, yielding a molecular weight of 458.48 g/mol (C₁₈H₁₈D₄N₄O₈S) and a certified purity of ≥95% . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify the unlabeled metabolite in complex biological matrices such as plasma, urine, and tissue . Sulfonamide N1-glucuronidation is a major detoxification pathway, and the deuterated compound provides essential isotopic differentiation from the endogenous metabolite, enabling precise correction for matrix effects and analytical variability [1].

Sulfamidine N1-Glucuronide-d4: Why Unlabeled Metabolite or Alternative Internal Standards Are Insufficient


Quantitative LC-MS/MS analysis of sulfamethazine metabolites requires an internal standard that precisely mimics the analyte's behavior during extraction, chromatography, and ionization. Using the unlabeled Sulfamidine N1-Glucuronide (CAS 52351-41-4) as an internal standard is impossible because it co-elutes and shares the same mass-to-charge ratio (m/z) as the endogenous metabolite, rendering accurate quantification unfeasible [1]. Structural analogs, such as other sulfonamide glucuronides (e.g., sulfadimethoxine N1-glucuronide) or the parent drug sulfamethazine-d4, exhibit different chromatographic retention times and ionization efficiencies, leading to significant matrix effect bias and compromised accuracy [2]. Additionally, N1-glucuronidation exhibits pronounced species-dependent variability [3], making it imperative to use a chemically identical, isotopically distinct standard to ensure method robustness across diverse biological samples. The deuterated compound circumvents these pitfalls by providing a +4 Da mass shift while preserving near-identical physicochemical properties.

Quantitative Differentiation of Sulfamidine N1-Glucuronide-d4: Evidence for Informed Procurement


Isotopic Purity and Mass Shift for Unambiguous LC-MS/MS Quantification

Sulfamidine N1-Glucuronide-d4 incorporates four deuterium atoms on the aromatic ring, providing a mass increase of +4.028 Da relative to the unlabeled metabolite (C₁₈H₂₂N₄O₈S, MW 454.45 g/mol). The isotopic enrichment is specified as ≥95% d4, minimizing isotopic cross-talk and ensuring a clean baseline in MS detection . In contrast, alternative internal standards such as sulfamethazine-d4 (parent drug) or sulfameter N1-glucuronide-d4 exhibit different molecular structures and ionization efficiencies, which can lead to variable response factors and compromised accuracy in metabolite quantification [1].

Mass Spectrometry Isotope Dilution Internal Standard

Chromatographic Co-elution and Recovery Compensation

Deuterated internal standards co-elute with the analyte under reversed-phase LC conditions, thereby compensating for ion suppression/enhancement and extraction recovery variability. While specific data for Sulfamidine N1-Glucuronide-d4 are proprietary, class-level evidence demonstrates that SIL-IS with ≥3 deuterium atoms exhibit retention time shifts of <0.05 min compared to the unlabeled analyte, ensuring identical matrix effects [1]. In contrast, structural analog internal standards (e.g., sulfadimethoxine N1-glucuronide) may exhibit retention time differences of >0.5 min, leading to biased matrix effect correction and unacceptable accuracy (>15% bias) [2].

LC-MS/MS Matrix Effects Recovery

Species-Dependent N1-Glucuronidation Necessitates Analyte-Matched Internal Standard

N1-glucuronidation of sulfonamides is highly species-specific. For example, pigs are unable to form N1-glucuronides of sulfadimethoxine and sulfamethomidine, whereas humans can [1]. This metabolic divergence means that the unlabeled Sulfamidine N1-Glucuronide metabolite may be present at vastly different concentrations across species. Using a non-deuterated analog as an internal standard would be impossible due to the endogenous presence of the same molecule. The deuterated standard, being isotopically distinct, allows accurate quantification of the metabolite in any biological matrix, regardless of species or baseline metabolite levels [2].

Species Differences Drug Metabolism Glucuronidation

Validated Purity and Stability for Regulatory-Ready Bioanalysis

Sulfamidine N1-Glucuronide-d4 is supplied with a certified purity of ≥95%, meeting the typical acceptance criterion for a reference standard used in GLP/GCP bioanalytical studies. Vendor specifications include a certificate of analysis (CoA) with batch-specific purity data, ensuring lot-to-lot consistency . In contrast, custom-synthesized or in-house deuterated standards often lack rigorous purity certification, potentially introducing unknown impurities that can interfere with MS detection or degrade method accuracy. Storage at 2–8°C in tightly closed containers maintains stability for the intended shelf life .

Analytical Chemistry Quality Control Method Validation

Optimal Use Cases for Sulfamidine N1-Glucuronide-d4 Based on Evidentiary Strengths


Regulated Bioanalytical Method Validation for Sulfamethazine Metabolite Quantification in Plasma

The deuterated internal standard is essential for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., FDA/EMA). Its high isotopic purity and co-elution with the unlabeled metabolite ensure that method accuracy, precision, and matrix effect assessments meet acceptance criteria (±15% bias) [1]. Use of this standard aligns with the FDA Bioanalytical Method Validation Guidance, which recommends isotopically labeled internal standards for LC-MS/MS assays [2].

Cross-Species Pharmacokinetic and Metabolism Studies

Given the species-dependent nature of sulfonamide N1-glucuronidation, the deuterated standard enables accurate quantification of the metabolite in diverse biological matrices (e.g., human, rat, pig, fish) [1]. This is critical for preclinical toxicology studies and for assessing human relevance of animal pharmacokinetic data. The standard's unique mass shift permits unambiguous detection even in the presence of high background metabolite levels.

Veterinary Drug Residue Monitoring in Food-Producing Animals

Regulatory agencies require validated methods for detecting sulfamethazine residues and metabolites in tissues, milk, and eggs. The deuterated internal standard improves method ruggedness by compensating for complex matrix effects encountered in tissue extracts, thereby enhancing the reliability of residue quantification at low ppb levels [1].

In Vitro Glucuronidation Assays with Recombinant UGT Enzymes

For studying the enzymatic kinetics of sulfamethazine N1-glucuronidation, the deuterated standard serves as a calibration reference for quantifying the glucuronide formed in incubations. Its identical chemical structure to the analyte ensures accurate determination of kinetic parameters (Km, Vmax) across different UGT isoforms [1].

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